Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate

Medicinal Chemistry Protecting Group Strategy Multi‑Step Synthesis

FAAH inhibitor and PROTAC programs require spirocyclic intermediates with two chemically orthogonal handles that can be derivatized sequentially without protecting group conflicts. Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate solves this: the Cbz-protected piperidine is removed via mild H₂/Pd-C hydrogenolysis, while the cyclobutane aldehyde enables reductive amination, Wittig, or hydrazone chemistry. • Validated FAAH scaffold: kinact/Kᵢ >1500 M⁻¹s⁻¹ in spirocyclic core comparisons • Cbz orthogonality avoids acid-labile degradation inherent to Boc/TFA routes • Dual PROTAC handles: aldehyde (E3 ligase) + deprotected amine (target protein)

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 1227610-18-5
Cat. No. B596270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
CAS1227610-18-5
Synonymsbenzyl 2-forMyl-7-azaspiro[3.5]nonane-7-carboxylate
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESC1CN(CCC12CC(C2)C=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H21NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,12,15H,6-11,13H2
InChIKeyYSBQGOZJIZFOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-Formyl-7-azaspiro[3.5]nonane-7-carboxylate: Spirocyclic Aldehyde Building Block


Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1227610‑18‑5, MFCD27922300, C₁₇H₂₁NO₃, MW 287.35) is a spirocyclic building block featuring a 7‑azaspiro[3.5]nonane core bearing a benzyl carbamate (Cbz) protecting group at the piperidine nitrogen and a formyl (aldehyde) substituent at the cyclobutane 2‑position . The 7‑azaspiro[3.5]nonane scaffold has been identified as a privileged core in fatty acid amide hydrolase (FAAH) inhibitor lead series, with kinact/Kᵢ potency values exceeding 1500 M⁻¹s⁻¹ and clearly distinguishing itself from other spirocyclic cores in head‑to‑head comparisons [1]. This compound serves as a dual‑handled intermediate: the Cbz‑protected amine and the aldehyde group provide orthogonal synthetic entry points for parallel or sequential derivatization in medicinal chemistry and PROTAC linker programs.

FAAH pharmacophore synthesis via validated 7-azaspiro[3.5]nonane core
Orthogonal Cbz/aldehyde handles for sequential PROTAC linker assembly
Reductive amination library synthesis at room temperature
Hydrogenolysis-compatible protecting group strategy

Benzyl 2-Formyl-7-azaspiro[3.5]nonane-7-carboxylate: Irreplaceable Building Block


Azaspiro[3.5]nonane building blocks are not interchangeable because the combination of N‑protecting group identity, ring‑junction regiochemistry, and C2‑functionalization directly determines the scope of downstream chemistry. Substituting the Cbz group with a tert‑butyl carbamate (Boc) alters the deprotection orthogonality profile—Cbz is cleaved under hydrogenolysis (H₂/Pd‑C), whereas Boc requires acidic conditions (TFA/DCM), and the two cannot be used interchangeably in multi‑step sequences without redesigning the entire synthetic route . Likewise, replacing the formyl group at the 2‑position with a ketone (2‑oxo analog) or omitting it entirely eliminates the aldehyde‑specific reactivity that enables reductive amination, Wittig olefination, and hydrazone formation under mild conditions [1]. The quantitative evidence below demonstrates that the Cbz‑protected aldehyde variant occupies a unique and irreplaceable position in the 7‑azaspiro[3.5]nonane building‑block landscape.

Boc analog (CAS 1346556-73-7) deprotection profile may not transfer: Cbz requires hydrogenolysis, Boc requires TFA, and the two are not interchangeable in multi-step sequences.
2-Oxo analog (CAS 147610-98-8) may shift carbonyl reactivity: ketone at the 2-position is sterically and electronically less electrophilic, requiring elevated temperatures for reductive amination.
6-Aza regioisomer lacks reported FAAH potency tier: nitrogen position alters exit vector geometry, and the 6-aza scaffold was not among validated FAAH lead cores in Meyers et al. 2011.

Benzyl 2-Formyl-7-azaspiro[3.5]nonane-7-carboxylate vs. Closest Analogs


Orthogonal Deprotection: Cbz vs. Boc

The benzyl carbamate (Cbz) group on the target compound permits selective deprotection via catalytic hydrogenolysis—a condition that leaves acid‑labile Boc groups intact . Conversely, Boc can be removed with TFA without affecting Cbz. This orthogonality is absent in the direct Boc analog tert‑butyl 2‑formyl‑7‑azaspiro[3.5]nonane‑7‑carboxylate (CAS 1346556‑73‑7), which can only be deprotected under acidic conditions. When both protecting groups coexist in the same molecule, Cbz can be selectively removed by hydrogenolysis while Boc remains unchanged, or Boc can be removed by acid without affecting Cbz . No comparable orthogonality exists for a single‑protecting‑group intermediate.

Deprotection Orthogonality
Data to verify
Cbz: cleaved by H₂/Pd-C at RT; stable to TFA. Boc analog: cleaved only by TFA; stable to H₂/Pd-C.
Supports orthogonal deprotection workflow selection.
Standard bench-scale protocols; vendor datasheet review advised.
Medicinal Chemistry Protecting Group Strategy Multi‑Step Synthesis

Aldehyde vs. Ketone: Superior Electrophilicity

The formyl (aldehyde) group at the 2‑position of the target compound is intrinsically more reactive toward nucleophilic addition than the ketone carbonyl in the 2‑oxo analog benzyl 2‑oxo‑7‑azaspiro[3.5]nonane‑7‑carboxylate (CAS 147610‑98‑8) [1]. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions owing to both steric (one vs. two substituents flanking the carbonyl) and electronic (greater partial positive charge on the carbonyl carbon) factors [1]. Empirically, the target compound undergoes mild reductive amination with primary and secondary amines using NaBH(OAc)₃ or NaBH₃CN at room temperature in 1,2‑dichloroethane or THF, whereas the 2‑oxo analog requires elevated temperatures or more forcing conditions for comparable conversions [1].

Aldehyde Electrophilicity
Class-level inference
Formyl at 2-position enables reductive amination at RT; 2-oxo analog requires elevated temperature (40–60 °C).
Room-temperature diversification handle supports SAR library synthesis.
Rate enhancement estimated 10–100× vs. analogous ketone; LibreTexts Chemistry.
Organic Synthesis Reductive Amination Carbonyl Reactivity

Storage Stability: Cold-Chain vs. Ambient

Vendor technical datasheets specify that benzyl 2‑formyl‑7‑azaspiro[3.5]nonane‑7‑carboxylate must be stored at −20 °C under nitrogen atmosphere , whereas the Boc analog tert‑butyl 2‑formyl‑7‑azaspiro[3.5]nonane‑7‑carboxylate (CAS 1346556‑73‑7) is listed as stable under long‑term storage in a cool, dry place at ambient temperature . The differential stability requirement reflects the greater lability of the Cbz group and/or the aldehyde toward oxidation and moisture, necessitating controlled cold‑chain logistics for the target compound but not for its Boc counterpart.

Storage Stability
Data to verify
Cbz compound: −20 °C under N₂. Boc analog: ambient temperature, cool, dry place.
Cold-chain infrastructure required for Cbz compound procurement.
Vendor datasheet conditions; ≥40 °C difference in recommended storage.
Compound Management Stability Storage Compliance

7-Azaspiro[3.5]nonane: Superior FAAH Potency

In the landmark medicinal chemistry study by Meyers et al. (2011), the 7‑azaspiro[3.5]nonane core was directly compared against multiple spirocyclic scaffolds for FAAH inhibition [1]. The 7‑azaspiro[3.5]nonane and 1‑oxa‑8‑azaspiro[4.5]decane cores clearly distinguished themselves from other spirocyclic cores on the basis of their superior potency, with kinact/Kᵢ values greater than 1500 M⁻¹s⁻¹ [1]. Other spirocyclic cores evaluated in the same study failed to achieve this potency threshold. The target compound, bearing the Cbz‑protected 7‑azaspiro[3.5]nonane scaffold with a formyl handle, provides direct entry into this validated pharmacophore space.

FAAH Potency Threshold
Class-level inference
kinact/Kᵢ > 1500 M⁻¹s⁻¹ for the 7-azaspiro[3.5]nonane lead series.
Scaffold reported as a validated FAAH lead core in Meyers et al. 2011.
Comparator spirocyclic cores fell below the 1500 M⁻¹s⁻¹ threshold.
FAAH Inhibition Pain CNS Drug Discovery

Cbz vs. Boc: Cost Differential

The Cbz‑protected benzyl 2‑formyl‑7‑azaspiro[3.5]nonane‑7‑carboxylate is substantially more expensive than its Boc‑protected analog. Based on publicly available pricing from established research chemical suppliers, the Cbz compound (CAS 1227610‑18‑5) is listed at approximately $1,149 per gram (≥95% purity) , whereas the Boc analog tert‑butyl 2‑formyl‑7‑azaspiro[3.5]nonane‑7‑carboxylate (CAS 1346556‑73‑7) is available at approximately $76 per 250 mg (≥97%) or $163 per 100 mg . Extrapolating to a per‑gram basis, the Cbz compound is approximately 7–14× more expensive than the Boc analog.

Cost Differential
Data to verify
Cbz compound: ~$1,149/g; Boc analog: ~$304–$1,630/g depending on supplier and scale.
Cbz premium of ~3.8× over lowest-cost Boc analog justifies procurement review.
Public vendor listings; prices subject to change; Cbz offered at $689/g for 5 g scale.
Chemical Procurement Cost Analysis Research Budgeting

7-Aza vs. 6-Aza Spiro[3.5]nonane Regiochemistry

The 7‑azaspiro[3.5]nonane scaffold, in which the nitrogen resides in the 7‑position (piperidine ring), places the N‑capping group and the 2‑substituent in a specific spatial orientation. The corresponding 6‑azaspiro[3.5]nonane regioisomer (CAS 1440962‑15‑1 for the Boc‑protected 2‑formyl analog) positions the nitrogen differently, resulting in a distinct exit vector geometry that alters the trajectory of substituents emanating from the spirocyclic core [1]. In FAAH inhibitor optimization, the 7‑aza configuration was specifically identified as a lead scaffold, while 6‑aza variants were not highlighted in the same potency tier [1].

Regiochemistry: 7-Aza vs. 6-Aza
Class-level inference
7-Aza scaffold achieved kinact/Kᵢ > 1500 M⁻¹s⁻¹; no comparable FAAH data reported for the 6-aza regioisomer.
7-Aza regioisomer required for validated FAAH pharmacophore access.
Regiochemistry confirmed by IUPAC and CAS; Meyers et al. 2011.
Scaffold Design Regiochemistry Structure–Activity Relationship

Benzyl 2-Formyl-7-azaspiro[3.5]nonane-7-carboxylate Application Scenarios


FAAH Inhibitor Optimization: Sequential Deprotection

When constructing FAAH inhibitor libraries on the 7‑azaspiro[3.5]nonane scaffold, researchers often install an amine‑containing warhead at the 2‑position via reductive amination of the formyl group while preserving a protected piperidine nitrogen for late‑stage diversification [1]. The Cbz group of the target compound allows the piperidine nitrogen to be unmasked under mild hydrogenolysis (H₂/Pd‑C) after the 2‑position has been elaborated, without risking cleavage of acid‑sensitive functional groups introduced during library synthesis. In contrast, the Boc analog would require TFA treatment for deprotection, potentially degrading acid‑labile intermediates . This orthogonal sequence is directly enabled by the target compound and is not achievable with the Boc analog alone.

PROTAC Linker: Cbz/Formyl Orthogonal Handles

In proteolysis‑targeting chimera (PROTAC) development, spirocyclic cores are valued for their conformational rigidity and predictable exit vector geometry [1]. The target compound provides two chemically distinct attachment points: the aldehyde for reductive amination to an E3 ligase ligand, and the deprotected piperidine nitrogen (via hydrogenolysis of Cbz) for coupling to a target‑protein ligand. The Boc analog cannot serve this role in the same synthetic sequence because acid‑mediated Boc removal would be incompatible with many common PROTAC warheads containing acid‑sensitive functional groups such as tertiary carbamates or unsaturated amides.

Ambient-Stable Intermediates for Scale-Up

For process chemistry campaigns where cold‑chain logistics are impractical, the Boc analog tert‑butyl 2‑formyl‑7‑azaspiro[3.5]nonane‑7‑carboxylate (stable at ambient temperature [1]) may be preferred over the Cbz compound (requires −20 °C/N₂ storage ). However, if the synthetic route demands orthogonal deprotection, the premium for Cbz and the associated cold‑storage infrastructure investment are unavoidable. Procurement teams should evaluate the target compound only when the Cbz orthogonality is explicitly required; for routes where single‑step Boc deprotection suffices, the Boc analog offers a more economical and logistically simpler alternative.

Regiochemistry-Driven SAR: FAAH Inhibitors

The 7‑azaspiro[3.5]nonane scaffold has been empirically validated as a superior FAAH inhibitor core relative to other spirocyclic regioisomers [1]. When expanding SAR around the piperidine N‑capping group (R₂) and the 2‑position substituent (R₃), the target compound eliminates the need for de novo scaffold synthesis—the formyl group serves as a versatile pivot point for rapid analog generation via reductive amination, while the Cbz group provides a stable protected amine that can be removed and re‑functionalized at will. This contrasts with the unsubstituted parent benzyl 7‑azaspiro[3.5]nonane‑7‑carboxylate (CAS 1936682‑33‑5), which lacks a functional handle at the 2‑position and would require multi‑step C–H functionalization to reach the same diversity point .

Application
Selection Property
Validation Focus
FAAH inhibitor library synthesis
Cbz orthogonal deprotection
Hydrogenolysis selectivity with acid-labile warheads
PROTAC linker assembly
Cbz/aldehyde dual-handle orthogonality
Compatibility with E3 ligase and target-protein ligands
Scale-up with ambient storage constraint
Ambient-stable Boc analog preferred unless Cbz orthogonality mandated
Cold-chain logistics vs. synthetic route requirement
Regiochemistry-driven FAAH SAR
7-Azaspiro[3.5]nonane pharmacophore core
2-Position aldehyde handle for rapid analog generation

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